![molecular formula C16H20FNO4 B6606135 3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid CAS No. 2357551-67-6](/img/structure/B6606135.png)
3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid is a complex organic compound that has garnered interest in various fields of research and industry. Known for its unique structural properties, it finds applications in medicinal chemistry, biological studies, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. The starting material is often a substituted cyclobutane, which undergoes functional group transformations. One common route involves:
Formation of the Cyclobutane Core: : Initial synthesis of the cyclobutane ring, possibly via cycloaddition reactions.
Introduction of the Fluorophenyl Group: : Addition of the 2-fluorophenyl group through a Friedel-Crafts reaction or similar arylation process.
Incorporation of the tert-Butoxycarbonyl (Boc) Group: : Protection of the amine group using Boc anhydride in the presence of a base like triethylamine.
Final Functionalization: : Carboxylation reactions to introduce the carboxylic acid group under controlled conditions.
Industrial Production Methods: Industrial synthesis often scales up these reactions using automated reactors and optimized catalysts to improve yield and purity. Techniques such as continuous flow chemistry are employed to enhance efficiency.
化学反应分析
Types of Reactions: 3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions:
Oxidation: : The carboxylic acid group can be oxidized to form derivatives.
Reduction: : The aryl group may participate in reduction reactions.
Substitution: : Halogen substitution, particularly involving the fluorophenyl group.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reactions: : Nucleophilic and electrophilic agents like sodium methoxide, bromine.
Major Products: The reactions typically yield derivatives with modified functional groups, providing a broad spectrum of chemically diverse compounds.
科学研究应用
Chemistry: In chemistry, it serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is utilized in biological assays to explore enzyme interactions and protein-ligand binding.
Medicine: In medicinal chemistry, it is investigated for potential therapeutic properties, including as an inhibitor for specific enzymes.
Industry: The compound's unique structure makes it valuable in material science for developing new polymers and materials with specific properties.
作用机制
Molecular Targets and Pathways: The mechanism of action involves interaction with biological targets such as enzymes, receptors, and nucleic acids. The fluorophenyl group enhances binding affinity and specificity, while the cyclobutane core provides a rigid framework for precise molecular interactions.
相似化合物的比较
Similar Compounds:
3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid
3-{[(tert-butoxy)carbonyl]amino}-1-(2-chlorophenyl)cyclobutane-1-carboxylic acid
3-{[(tert-butoxy)carbonyl]amino}-1-(2-methylphenyl)cyclobutane-1-carboxylic acid
Uniqueness: The specific positioning of the fluorophenyl group and the protective Boc group differentiates 3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid from its analogs, offering unique reactivity and binding characteristics.
属性
IUPAC Name |
1-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-15(2,3)22-14(21)18-10-8-16(9-10,13(19)20)11-6-4-5-7-12(11)17/h4-7,10H,8-9H2,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHDTHRVAISIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
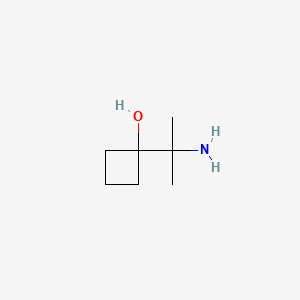
![tert-butyl1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B6606066.png)

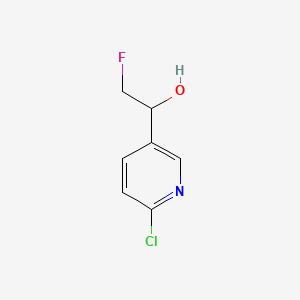
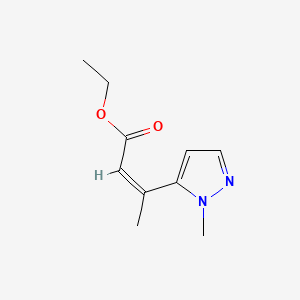
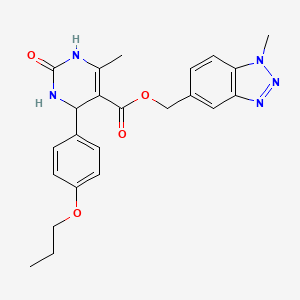
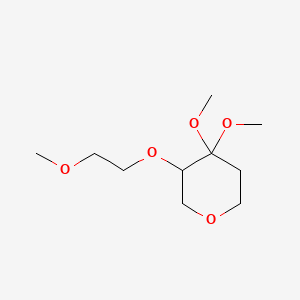

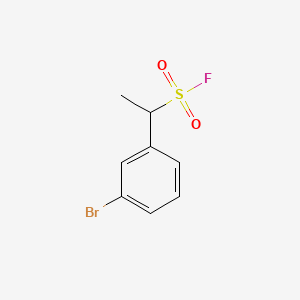
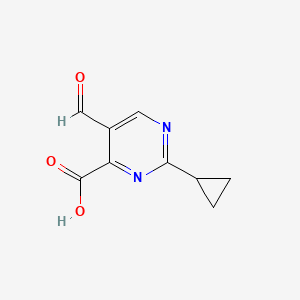
![rac-(1R,5S,7S)-3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6606125.png)
![2-benzyl-4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B6606132.png)
![2-{[(tert-butoxy)carbonyl]amino}-4,4,5,5-tetrafluoropentanoic acid](/img/structure/B6606133.png)
![(2S)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,4-dimethylpiperazine hydrochloride](/img/structure/B6606141.png)
